7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Overview
Description
7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be potent protein kinase inhibitors with promising antitumor activity . They have been identified as potential leads for targeting various proteins such as PAK1 and EGFR .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various chemical reactions . For instance, a mixture of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol was heated under reflux for 6 hours . Another method involved the use of a one-pot two-step procedure for the synthesis of a set of pyrazolo pyrimidine prodrugs .
Scientific Research Applications
Chemical Synthesis and Pharmacological Potential
7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine serves as a key intermediate in the synthesis of diverse pharmacologically active compounds. A notable application involves its role in the preparation of novel pyrazolo[3,4-d]pyrimidines with potential pharmacological properties. Ogurtsov and Rakitin (2021) developed a rational and short synthesis pathway starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, leading to various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, indicative of its versatility in drug discovery (Ogurtsov & Rakitin, 2021).
Anticancer and Antimicrobial Properties
Further extending its utility, the compound has been explored as a precursor in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives showing promising anticancer and antimicrobial activities. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives, including 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, demonstrating significant anticancer activity, surpassing the reference drug doxorubicin in certain assays, as well as exhibiting good antimicrobial efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016). This highlights the compound's potential as a scaffold for developing new therapeutics.
Synthetic Flexibility for Drug Design
The synthetic flexibility of this compound enables the design and synthesis of a wide range of derivatives, further emphasized by Rahmouni et al. (2016), who developed a novel series of pyrazolopyrimidines with both anticancer and anti-5-lipoxygenase activities. Their work demonstrates the compound's adaptability in generating targeted molecular frameworks for addressing specific biological targets (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This results in the inhibition of tumor cell proliferation, making this compound a potential anticancer agent .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine has been found to interact with various enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The compound’s interaction with this enzyme is significant, as CDK2 inhibition is a promising target for cancer treatment .
Cellular Effects
In cellular processes, this compound has shown to have a significant impact. It has been observed to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are significant. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .
Properties
IUPAC Name |
7-chloro-1-ethylpyrazolo[4,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-6-5(3-11-12)9-4-10-7(6)8/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INORHSYHKNNLFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40854322 | |
Record name | 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40854322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923282-50-2 | |
Record name | 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40854322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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